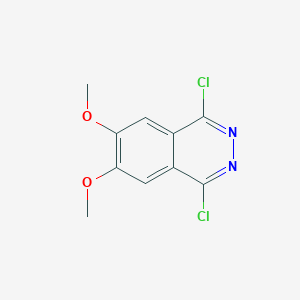

1,4-Dichloro-6,7-dimethoxyphthalazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1,4-dichloro-6,7-dimethoxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)10(12)14-13-9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQVLUDQZVSOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NN=C2Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-Dichloro-6,7-dimethoxyphthalazine CAS number and structure

An In-depth Technical Guide to 2,4-Dichloro-6,7-dimethoxyquinazoline

This technical guide provides a comprehensive overview of 2,4-Dichloro-6,7-dimethoxyquinazoline, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

CAS Number: 27631-29-4

Chemical Structure:

-

Molecular Formula: C₁₀H₈Cl₂N₂O₂

Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Weight | 259.09 g/mol | [1][2][3][4] |

| Appearance | Light yellow powder/solid, Crystalline Powder | [1][5][6] |

| Melting Point | 175-178 °C | [4][7] |

| Solubility | Insoluble in water | [7] |

| Boiling Point | 340.5±42.0 °C (Predicted) | [7] |

| Density | 1.5369 (Rough Estimate) | [7] |

Spectroscopic Data

| Technique | Data Highlights | Source(s) |

| GC-MS | m/z Top Peak: 258, m/z 2nd Highest: 260, m/z 3rd Highest: 243 | [2] |

| FT-IR | A detailed FT-IR spectrum is available and has been analyzed in conjunction with computational methods. | [8] |

| ¹H-NMR & ¹³C-NMR | NMR data is available for this compound. | [9][10] |

Experimental Protocols

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

A common method for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline involves the chlorination of 6,7-dimethoxy-2,4-quinazolinedione (also known as 2,4-dihydroxy-6,7-dimethoxyquinazoline).

Materials:

-

6,7-dimethoxy-2,4-quinazolinedione

-

N,N-dimethylaniline or N,N-dimethylformamide (as a catalyst)[11][12]

-

Acetonitrile (as a solvent)[13]

-

Ice-cold water

Procedure:

-

A mixture of 6,7-dimethoxy-2,4-quinazolinedione and phosphorus oxychloride is prepared.[11][12] N,N-dimethylaniline can be added as a catalyst.[11]

-

The reaction mixture is refluxed for several hours (e.g., 5 hours).[11]

-

After refluxing, the mixture is allowed to cool to room temperature.[11]

-

The cooled reaction mixture is then carefully poured into ice-cold water with stirring.[11]

-

The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration.[11]

-

The filtered product is washed with distilled water to remove any remaining impurities.[11]

Applications in Drug Development

2,4-Dichloro-6,7-dimethoxyquinazoline is a versatile intermediate in the synthesis of various biologically active molecules. It is notably used in the preparation of kinase inhibitors and cytokine and growth factor signaling modulators.[3] For instance, it is a key reactant in the synthesis of certain 4-anilinoquinazoline derivatives, a class of compounds known for their potential as anticancer agents.[14] It is also identified as an impurity in the manufacturing of Doxazosin.[2][3]

Safety Information

Hazard Statements:

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Use only outdoors or in a well-ventilated area.[5]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

Store in a well-ventilated place and keep the container tightly closed.[5]

Visualizations

Synthetic Pathway

Caption: Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives.

References

- 1. CAS RN 27631-29-4 | Fisher Scientific [fishersci.com]

- 2. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-6,7-dimethoxyquinazoline | LGC Standards [lgcstandards.com]

- 4. 2,4-Dichloro-6,7-dimethoxyquinazoline 97 27631-29-4 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. 27631-29-4|2,4-Dichloro-6,7-dimethoxyquinazoline|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 13. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

Spectral Data for 1,4-Dichloro-6,7-dimethoxyphthalazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a centralized resource for the spectral data and characterization of the heterocyclic compound 1,4-Dichloro-6,7-dimethoxyphthalazine. Due to the specificity of this molecule, publicly available spectral data is limited. This document outlines the expected spectral characteristics based on its chemical structure and provides a general experimental framework for its synthesis and analysis. As new experimental data becomes available, this guide will be updated to provide researchers with the most current and comprehensive information.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₈Cl₂N₂O₂ Molecular Weight: 259.09 g/mol CAS Number: 99161-51-0

Structure:

Caption: Chemical structure of this compound.

Spectral Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-5 or H-8 |

| ~7.5 | s | 1H | H-8 or H-5 |

| ~4.0 | s | 3H | OCH₃ |

| ~4.0 | s | 3H | OCH₃ |

| Note: Predicted shifts are in CDCl₃. The two aromatic protons (H-5 and H-8) would appear as singlets due to their isolation. The two methoxy groups may have identical or very similar chemical shifts. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~155-160 | C-Cl |

| ~150-155 | C-O |

| ~145-150 | C4a/C8a |

| ~110-120 | C5/C8 |

| ~56 | OCH₃ |

| Note: Predicted shifts are in CDCl₃. The exact chemical shifts can vary based on solvent and experimental conditions. |

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 258 | [M]⁺ (with ³⁵Cl₂) |

| 260 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 262 | [M+4]⁺ (with two ³⁷Cl) |

| Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern with relative intensities of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively. |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (methyl) |

| ~1580-1620 | C=C stretch (aromatic) |

| ~1450-1500 | C=N stretch |

| ~1250-1300 | C-O stretch (aryl ether) |

| ~1000-1100 | C-O stretch (aryl ether) |

| ~700-800 | C-Cl stretch |

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not widely published. However, a general approach can be inferred from synthetic procedures for related 1,4-dichlorophthalazines.

General Synthesis of 1,4-Dichlorophthalazines

A plausible synthetic route involves the chlorination of the corresponding phthalhydrazide or phthalazinone precursor.

Workflow for Synthesis and Characterization:

Caption: General workflow for the synthesis and characterization of this compound.

Detailed Steps:

-

Reaction Setup: The starting material, 6,7-dimethoxyphthalazin-1,4-dione, is suspended in a suitable solvent (e.g., toluene or acetonitrile).

-

Chlorination: A chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is added, often with a catalytic amount of N,N-dimethylformamide (DMF).

-

Heating: The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the excess chlorinating agent is carefully quenched, typically by pouring the reaction mixture onto ice water. The crude product precipitates and is collected by filtration.

-

Purification: The crude solid is purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Spectral Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and isotopic distribution.

-

Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain detailing the involvement of this compound in established signaling pathways. As a dichlorinated heterocyclic compound, it may be investigated as an intermediate in the synthesis of more complex molecules with potential biological activity, such as kinase inhibitors or other therapeutic agents. The logical relationship for its utility would be as a building block in medicinal chemistry.

Caption: Logical workflow for the utilization of this compound in drug discovery.

Conclusion

This technical guide provides a foundational understanding of the spectral properties and synthetic considerations for this compound. While comprehensive experimental data remains to be published, the information presented here offers a valuable starting point for researchers working with this compound. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in medicinal chemistry and materials science.

Potential Pharmacological Activity of Dimethoxyphthalazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Among these, dimethoxyphthalazine derivatives are of growing interest due to their potential as potent and selective therapeutic agents. This technical guide provides an in-depth overview of the pharmacological activities of dimethoxyphthalazine derivatives, with a primary focus on their anticancer properties through mechanisms such as the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details synthetic methodologies, experimental protocols for biological evaluation, and presents key quantitative data to facilitate further research and development in this promising area.

Introduction

Phthalazines are bicyclic heteroaromatic compounds containing two adjacent nitrogen atoms in one of the rings. This core structure has been identified as a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity. The addition of methoxy groups to the phthalazine core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and pharmacological activity.

Recent research has highlighted the potential of phthalazine derivatives in oncology, particularly as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2, which play a crucial role in tumor angiogenesis.[1][2] By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis. This guide will explore the synthesis, biological activity, and mechanism of action of dimethoxyphthalazine derivatives as potential anticancer agents.

Synthetic Methodologies

The synthesis of dimethoxyphthalazine derivatives can be achieved through various routes. A common strategy involves the condensation of a dimethoxy-substituted phthalic acid derivative with hydrazine hydrate. The following is a representative synthetic scheme for the preparation of 1,4-disubstituted-6,7-dimethoxyphthalazine derivatives.

General Synthesis of 1,4-Disubstituted 6,7-Dimethoxyphthalazines

A plausible synthetic route, adapted from the synthesis of related 6-methoxy-1,4-disubstituted phthalazine derivatives, is outlined below.[1]

Caption: Synthetic pathway for 1,4-disubstituted-6,7-dimethoxyphthalazines.

Pharmacological Activity

The primary pharmacological activity of interest for dimethoxyphthalazine derivatives is their anticancer potential. This is often evaluated through their ability to inhibit cancer cell proliferation and to inhibit specific molecular targets involved in cancer progression, such as VEGFR-2.

Anticancer Activity

The cytotoxic effects of phthalazine derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of Selected Phthalazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Phthalazine Derivative 1 | HCT-116 (Colon) | 0.32 | [2] |

| Phthalazine Derivative 2 | HCT-116 (Colon) | 0.64 | [2] |

| Phthalazine Derivative 3 | HCT-116 (Colon) | 1.58 | [2] |

| Phthalazine Derivative 4 | HepG2 (Liver) | 0.09 | [3] |

| Phthalazine Derivative 5 | MCF-7 (Breast) | 0.15 | [3] |

| Sorafenib (Control) | HCT-116 (Colon) | 3.23 | [2] |

Note: The compounds listed are structurally related phthalazine derivatives. Data for a comprehensive series of dimethoxyphthalazine derivatives is not currently available in a single source.

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Selected Phthalazine Derivatives

| Compound | VEGFR-2 IC50 (nM) | Reference |

| Phthalazine Derivative A | 17.8 | [2] |

| Phthalazine Derivative B | 19.8 | [2] |

| Phthalazine Derivative C | 21.8 | [2] |

| Phthalazine Derivative D | 148 | [3] |

| Phthalazine Derivative E | 196 | [3] |

| Sorafenib (Control) | 32.1 | [2] |

Note: The compounds listed are structurally related phthalazine derivatives. Data for a comprehensive series of dimethoxyphthalazine derivatives is not currently available in a single source.

Signaling Pathway

The mechanism of action for many anticancer phthalazine derivatives involves the inhibition of the VEGFR-2 signaling pathway. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. Dimethoxyphthalazine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.

Caption: Inhibition of the VEGFR-2 signaling pathway by dimethoxyphthalazine derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dimethoxyphthalazine derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from methodologies described for testing phthalazine derivatives.[2]

Caption: Experimental workflow for the MTT assay.

Procedure:

-

Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the dimethoxyphthalazine derivatives (typically ranging from 0.01 to 100 µM) and incubated for another 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is a generalized procedure based on commercially available VEGFR-2 kinase assay kits and methods described in the literature.[2]

Procedure:

-

Assay Setup: The assay is typically performed in a 96-well plate format. Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP are used.

-

Compound Incubation: The dimethoxyphthalazine derivatives are pre-incubated with the VEGFR-2 enzyme in a kinase assay buffer for a specified period (e.g., 10-15 minutes) at room temperature.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as:

-

ELISA-based: Using a specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based: Measuring the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based: Using a fluorescently labeled substrate or antibody.

-

-

Data Analysis: The percentage of VEGFR-2 inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Dimethoxyphthalazine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. Their ability to inhibit key signaling pathways, such as the VEGFR-2 pathway, provides a strong rationale for their further investigation. The synthetic methodologies and experimental protocols detailed in this guide offer a framework for researchers to design, synthesize, and evaluate new dimethoxyphthalazine derivatives with improved potency and selectivity. Future work should focus on establishing comprehensive structure-activity relationships for a series of dimethoxyphthalazine compounds to optimize their pharmacological properties and advance them towards clinical development.

References

- 1. Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 1,4-Dichloro-6,7-dimethoxyphthalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichloro-6,7-dimethoxyphthalazine is a key heterocyclic intermediate, valued for its reactive chlorine substituents that serve as handles for introducing diverse functionalities. This technical guide provides a comprehensive overview of its synthesis, key reactions, and potential applications in medicinal chemistry, particularly in the development of novel therapeutics. While detailed experimental data for this specific compound is limited in publicly available literature, this document compiles known information and draws logical parallels from the synthesis and reactions of structurally related compounds, such as 2,4-dichloro-6,7-dimethoxyquinazoline, to provide a practical framework for researchers. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the design and synthesis of novel phthalazine-based molecules with therapeutic potential.

Introduction

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to, anticonvulsant, anticancer, and antimicrobial properties. The strategic introduction of reactive functional groups onto the phthalazine core allows for the exploration of vast chemical space in the pursuit of novel drug candidates. This compound (CAS No. 99161-51-0) represents a pivotal building block in this context. The two chlorine atoms at the 1 and 4 positions are susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of a variety of substituted phthalazine analogs. The 6,7-dimethoxy substitution pattern is also a common feature in many biologically active molecules, often contributing to receptor binding and pharmacokinetic properties.

This guide will delineate the probable synthetic pathway to this compound, detail its potential chemical transformations, and explore its utility as a precursor to pharmacologically relevant compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 99161-51-0 | ChemicalBook[1] |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | Inferred |

| Molecular Weight | 259.09 g/mol | PubChem[2] |

| Appearance | Pale yellow to beige crystalline powder | ChemicalBook[3] (analog) |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, DMSO) | Inferred from related compounds |

| Melting Point | Not available |

Synthesis of this compound

Synthesis of the Precursor: 6,7-Dimethoxyphthalazine-1,4-dione

The synthesis of the dione precursor is the initial and crucial step. A likely synthetic route is depicted below.

Caption: Proposed synthesis of the dione precursor.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 4,5-dimethoxyphthalic acid in a suitable high-boiling solvent (e.g., acetic acid or ethanol), add an equimolar amount of hydrazine hydrate.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 6,7-dimethoxyphthalazine-1,4-dione, is expected to precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization.

Chlorination of 6,7-Dimethoxyphthalazine-1,4-dione

The final step is the chlorination of the dione to yield the target compound. This is typically achieved using a strong chlorinating agent.

Caption: Chlorination of the dione precursor.

Experimental Protocol (Adapted from analogous quinazoline synthesis[3]):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize acidic gases), suspend 6,7-dimethoxyphthalazine-1,4-dione in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added if using thionyl chloride (SOCl₂).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C for POCl₃) for 12-24 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up and Purification: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Chemical Reactivity and Applications

The primary utility of this compound lies in the reactivity of its C-Cl bonds, which readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents at the 1 and 4 positions of the phthalazine core.

Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chlorine atoms, leading to a diverse library of substituted phthalazines.

References

Navigating the Solubility Landscape of 1,4-Dichloro-6,7-dimethoxyphthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dichloro-6,7-dimethoxyphthalazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of quantitative solubility data in public literature, this document focuses on qualitative solubility insights derived from synthetic methodologies and provides a detailed experimental protocol for researchers to determine precise solubility values. Furthermore, this guide illustrates a key signaling pathway relevant to phthalazine derivatives and outlines the experimental workflow for solubility determination.

Qualitative Solubility Profile

| Solvent Family | Specific Solvent | Qualitative Solubility | Context/Reference |

| Halogenated | Dichloromethane, Chloroform | Soluble | Used as a recrystallization and reaction solvent, suggesting good solubility.[1] |

| Ethers | Dioxane, Tetrahydrofuran (THF) | Likely Soluble | Dioxane is mentioned as a potential recrystallization solvent.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble | Used in mixed solvent systems for recrystallization, indicating some degree of solubility.[1] |

| Ketones | Acetone | Likely Soluble | Listed as a possible solvent for recrystallization.[1] |

| Esters | Ethyl Acetate | Likely Soluble | Mentioned as a recrystallization solvent.[1] |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble | Acetonitrile is used as a reaction solvent in the synthesis of dichlorophthalazines.[1] |

| Aqueous | Water | Insoluble/Very Poorly Soluble | The crude product of a related synthesis is washed with water to remove impurities, indicating low solubility.[2] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

To obtain quantitative solubility data, the saturation shake-flask method is a reliable and widely accepted technique.[3][4][5][6] This protocol outlines the steps to determine the equilibrium solubility of this compound in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control[4]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Stock Solution for Calibration: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Calibration Curve: Prepare a series of dilutions from the stock solution to create standards for the calibration curve. Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to establish a linear relationship between concentration and instrument response.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[4][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.[4]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the range of the calibration curve. Analyze the diluted sample using the pre-established analytical method to determine the concentration of the dissolved compound.

3. Data Analysis:

-

Calculate the concentration of this compound in the saturated solution using the calibration curve.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[4]

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the context and processes involved in the study of phthalazine derivatives, the following diagrams have been generated using the DOT language.

Figure 1: A representative VEGFR-2 signaling pathway.

Figure 2: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, qualitative assessments from synthetic procedures suggest it is soluble in common organic solvents and poorly soluble in water. For drug development and research applications requiring precise solubility values, the provided detailed experimental protocol based on the shake-flask method offers a robust approach. The illustrative diagrams of a relevant signaling pathway and the experimental workflow serve to contextualize the importance and practical aspects of determining the solubility of such compounds. This guide equips researchers with the necessary information and methodologies to confidently explore the solubility characteristics of this compound and other novel chemical entities.

References

- 1. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 2. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Substituted Phthalazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several important drugs. This technical guide provides a comprehensive overview of the discovery and historical development of substituted phthalazines, detailing key synthetic milestones, experimental protocols, and the evolution of their therapeutic applications. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this important class of compounds.

I. The Dawn of Phthalazine Chemistry: Discovery and Early Syntheses

The journey of phthalazines began in the late 19th century with the pioneering work of German chemists Siegmund Gabriel and Georg Pinkus. In 1893, they reported the first synthesis of the parent phthalazine molecule. Their work laid the foundational stone for the exploration of this new class of heterocyclic compounds.

A significant early derivative that brought the phthalazine core into the medicinal spotlight was hydralazine . Initially investigated for its potential as an antimalarial agent, its potent vasodilatory effects were discovered serendipitously. This led to its development as one of the first orally active antihypertensive drugs, receiving FDA approval in 1953.[1] Another noteworthy early phthalazine derivative is luminol , a phthalhydrazide first synthesized in 1902, which is renowned for its chemiluminescent properties and its use in forensic science to detect trace amounts of blood.[2]

Key Historical Milestones

| Year | Milestone | Key Researcher(s) | Significance |

| 1887 | Development of the Gabriel Synthesis | Siegmund Gabriel | A method capable of producing phthalhydrazide, a key phthalazine-related structure.[3] |

| 1893 | First Synthesis of Phthalazine | S. Gabriel & G. Pinkus | The formal discovery of the parent phthalazine heterocycle. |

| 1902 | First Synthesis of Luminol | Aloys J. Schmitz | Discovery of a key chemiluminescent phthalhydrazide derivative.[2][4] |

| 1945 | Patent application for Hydralazine | Ciba | Marked the beginning of the therapeutic journey of substituted phthalazines.[1] |

| 1953 | FDA Approval of Hydralazine | - | One of the first oral medications for hypertension.[1] |

II. Foundational Synthetic Methodologies: Experimental Protocols

The early syntheses of phthalazines and their derivatives were crucial in enabling the exploration of their chemical and biological properties. Below are detailed protocols for two key historical syntheses.

A. Synthesis of Phthalazine (Adapted from Gabriel and Pinkus, 1893)

The first synthesis of the parent phthalazine ring system was achieved through the condensation of α,α'-o-xylylene dibromide with hydrazine.

Experimental Protocol:

-

Preparation of α,α'-o-xylylene dibromide: o-Xylene is subjected to bromination under appropriate conditions to yield the dibromide.

-

Condensation with Hydrazine: A solution of α,α'-o-xylylene dibromide in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The residue is then treated with a base to neutralize any hydrobromic acid formed and the crude phthalazine is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or recrystallization to yield pure phthalazine.

B. Early Synthesis of Hydralazine (1-Hydrazinophthalazine)

The early manufacturing processes for hydralazine involved the reaction of 1-chlorophthalazine with hydrazine hydrate.

Experimental Protocol:

-

Preparation of 1-Chlorophthalazine: Phthalazinone is reacted with phosphorus oxychloride (POCl₃) to yield 1-chlorophthalazine. This reaction is typically carried out by heating a mixture of the two reagents.[5]

-

Reaction with Hydrazine Hydrate: The resulting 1-chlorophthalazine is then reacted with an excess of hydrazine hydrate. The reaction is often carried out in an alcoholic solvent, such as ethanol.[5]

-

Reaction Conditions: The mixture of 1-chlorophthalazine and hydrazine hydrate in ethanol is heated under reflux for a specified period.

-

Isolation of Hydralazine Base: Upon cooling, the hydralazine free base precipitates from the reaction mixture as a yellow crystalline solid. The precipitate is collected by filtration and washed with a cold solvent.

-

Formation of the Hydrochloride Salt: The isolated hydralazine base is then dissolved in an acidic solution (e.g., aqueous or alcoholic hydrochloric acid) and heated. Upon cooling, hydralazine hydrochloride precipitates and is collected.[5]

Quantitative Data from an Early Synthetic Method:

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield |

| 1-Chlorophthalazine | Hydrazine hydrate | Ethyl alcohol | Heated for two hours | 1-Hydrazinophthalazine | 30-40% |

This data is adapted from a conventional preparation method described in patent literature.[6]

III. Evolution of Therapeutic Applications and Biological Activity

The initial discovery of hydralazine's antihypertensive properties opened the floodgates to the investigation of substituted phthalazines for a wide array of therapeutic applications. Over the decades, derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities, among others.

A. Antihypertensive and Vasodilatory Activity

The mechanism of action of hydralazine involves the direct relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and blood pressure.[1]

Quantitative Data on Early Antihypertensive Phthalazines:

| Compound | Animal Model | Route of Administration | Effect | Reference |

| Hydralazine | Rat | Oral | Significant reduction in blood pressure | [7] |

| DJ-1461 | Rat | Oral | Potent and long-lasting antihypertensive effect | [7] |

B. Anticancer Activity: The Rise of PARP and VEGFR-2 Inhibitors

A major breakthrough in the therapeutic application of substituted phthalazines came with the discovery of their potent anticancer properties, primarily through the inhibition of two key enzyme families: Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Quantitative Data on Phthalazine-based Anticancer Agents:

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Olaparib | PARP | Various | Varies by cell line | [8] |

| Vatalanib (PTK787) | VEGFR-2 | Various | Varies by cell line | [9] |

| Phthalazine Derivative 7a | VEGFR-2 | HCT-116 | 6.04 | [10] |

| Phthalazine Derivative 6o | VEGFR-2 | HCT-116 | 7 | [9] |

| Phthalazine Derivative 12b | VEGFR-2 | HCT-116 | 0.32 |

C. Antimicrobial Activity

Researchers have also explored the potential of substituted phthalazines as antimicrobial agents.

Quantitative Data on Antimicrobial Phthalazines:

| Compound Series | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,2-oxazin-6-ones | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 - 200 | [3] |

| Phthalazine derivatives | Staphylococcus aureus | 6.25 - 100 | [4] |

| Phthalazine derivatives | Escherichia coli | 6.25 - 100 | [4] |

IV. Signaling Pathways and Experimental Workflows

The development of sophisticated analytical techniques has allowed for a detailed understanding of the mechanisms by which substituted phthalazines exert their biological effects.

A. Signaling Pathways

1. PARP Inhibition in DNA Repair

Many modern phthalazine-based anticancer drugs, such as Olaparib, function as PARP inhibitors. PARP enzymes play a critical role in the repair of single-strand DNA breaks. In cancer cells with mutations in other DNA repair pathways (e.g., BRCA1/2), the inhibition of PARP leads to the accumulation of double-strand breaks and ultimately, cell death, a concept known as synthetic lethality.[2]

Caption: PARP Inhibition Signaling Pathway.

2. VEGFR-2 Signaling in Angiogenesis

Another class of phthalazine derivatives, exemplified by Vatalanib, targets VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). By inhibiting VEGFR-2, these compounds can cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

B. Experimental Workflow: Preclinical to Clinical Development of a PARP Inhibitor

The development of a phthalazine-based drug like a PARP inhibitor follows a rigorous and multi-stage process, from initial discovery to clinical trials.

References

- 1. A Review of PARP Inhibitors in Clinical Development [jhoponline.com]

- 2. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. upm-inc.com [upm-inc.com]

- 6. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 7. Antihypertensive activity of 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), a new phthalazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,4-Dichloro-6,7-dimethoxyphthalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive review of the scientific literature reveals that 1,4-Dichloro-6,7-dimethoxyphthalazine (CAS No. 99161-51-0) is a chemical entity with a notable absence of detailed research and characterization. While this compound is commercially available, indicating its synthetic accessibility, there is a significant lack of published data regarding its specific synthesis protocols, quantitative analytical data, and biological applications. This guide summarizes the limited available information and presents a putative synthetic pathway based on general methodologies for related compounds. It is important to note the distinction from its well-documented isomer, 2,4-dichloro-6,7-dimethoxyquinazoline, to avoid confusion in research and development.

Chemical Profile and Physicochemical Data

This compound is a halogenated, dimethoxy-substituted phthalazine. The phthalazine core is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The dichloro substituents at the 1 and 4 positions are expected to be reactive sites for nucleophilic substitution, making this compound a potential intermediate for the synthesis of more complex phthalazine derivatives.

Table 1: Chemical and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 99161-51-0 |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ |

| Molecular Weight | 259.09 g/mol |

| Appearance | Not specified in literature (likely a solid) |

| Solubility | Not specified in literature (expected to be soluble in organic solvents) |

Note: The physical properties are largely unavailable in published literature and are based on the general characteristics of similar heterocyclic compounds.

Synthesis and Experimental Protocols

Specific, peer-reviewed experimental protocols for the synthesis of this compound are not available in the current body of scientific literature. However, a general method for the preparation of 1,4-dichlorophthalazines from their corresponding 1,4-diones (phthalhydrazides) is described in the patent literature[1]. This suggests a plausible synthetic route starting from 6,7-dimethoxyphthalazine-1,4-dione.

Hypothetical Synthetic Pathway

The proposed synthesis involves the chlorination of a phthalhydrazide precursor.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Adapted from CN110156696A)

This protocol is a general representation and would require optimization for this specific substrate.

-

Reaction Setup: In a suitable reaction vessel, the precursor, 6,7-dimethoxyphthalazine-1,4-dione, is suspended in a solvent such as acetonitrile.

-

Catalyst Addition: A catalyst, for instance, 4-dimethylaminopyridine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the mixture[1].

-

Temperature Control: The reaction mixture is heated to a temperature between 40-60°C[1].

-

Reagent Addition: A chlorinating agent, such as phosphorus trichloride, is added dropwise over a period of 3 to 6 hours. During the addition, the internal temperature of the reaction is maintained between 60-100°C[1].

-

Reaction Progression: Following the complete addition of the chlorinating agent, the mixture is heated under reflux for 4 to 10 hours to ensure the reaction goes to completion[1].

-

Workup and Purification: After cooling, the reaction is quenched, typically by pouring it into ice water. The solid precipitate is collected by filtration. The crude product is then purified, for example, by recrystallization from a suitable solvent mixture to yield the final product[1].

Biological Activity and Applications

There is currently no published data on the biological activity, mechanism of action, or potential therapeutic applications of this compound. Consequently, no signaling pathways or experimental workflows involving this specific compound can be depicted.

While some related phthalazine derivatives, such as 4-aryl-6,7-dimethoxyphthalazin-1(2H)-ones, have been investigated for their anticonvulsant properties, these compounds are structurally distinct from the title compound[2].

Important Distinction: Phthalazine vs. Quinazoline Isomer

It is critical to differentiate this compound from its structural isomer, 2,4-Dichloro-6,7-dimethoxyquinazoline . The latter is a well-documented and widely used intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The differing placement of the nitrogen atoms in the heterocyclic core fundamentally alters the molecule's chemical properties and biological activities.

Caption: Comparison of the isomeric phthalazine and quinazoline cores.

Summary and Future Outlook

This compound represents an under-investigated area of chemical space. The lack of available data presents an opportunity for foundational research to establish a reliable synthetic protocol, fully characterize the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.), and explore its potential as a building block for novel bioactive molecules. Future studies could focus on its reactivity in nucleophilic substitution reactions and the subsequent biological evaluation of its derivatives.

References

The Chloro Group in Phthalazine Rings: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer and cardiovascular agents. The reactivity of substituted phthalazines is of paramount importance in the synthesis of new chemical entities. Among these, chlorophthalazines, particularly 1-chlorophthalazine and 1,4-dichlorophthalazine, serve as highly versatile intermediates. The chloro substituent acts as a proficient leaving group, readily undergoing nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactivity opens up a vast chemical space for the development of novel phthalazine-based derivatives with tailored pharmacological profiles.

This technical guide provides a comprehensive overview of the reactivity of chloro groups on the phthalazine ring system. It delves into the mechanistic aspects of key transformations, offers detailed experimental protocols for representative reactions, and presents quantitative data to inform reaction design. Furthermore, this guide visualizes critical biological pathways and experimental workflows to provide a holistic understanding for researchers in drug discovery and development.

Reactivity and Reaction Mechanisms

The chloro group on a phthalazine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the heterocyclic ring. This electronic feature makes the carbon atom attached to the chlorine electrophilic and prone to substitution.

Nucleophilic Aromatic Substitution (SNAr)

The predominant mechanism for the substitution of the chloro group is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process typically proceeds in two steps:

-

Nucleophilic Attack: An electron-rich nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system and is particularly stabilized by the nitrogen atoms of the phthalazine ring.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The overall second-order nature of the reaction, the products observed, and reactivity trends are all consistent with an SNAr mechanism[1]. The presence of electron-withdrawing groups on the phthalazine ring can further enhance the rate of reaction by stabilizing the Meisenheimer intermediate[1].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful tool for the formation of carbon-carbon bonds at the chloro-substituted positions of the phthalazine ring. These reactions typically involve an organoboronic acid or ester as the coupling partner and a palladium catalyst with a suitable ligand. The general catalytic cycle involves oxidative addition of the chlorophthalazine to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

Quantitative Data on Reactivity

While specific kinetic data for the nucleophilic substitution of chlorophthalazines is not extensively available in the literature, studies on analogous nitrogen-containing heterocycles, such as dichloropyridazines and dichloropyrazines, provide valuable insights into the relative reactivity. The presence of ring nitrogen atoms significantly enhances the reactivity of the chloro groups towards nucleophilic displacement[1].

The following table summarizes representative yields for amination reactions on chloro-substituted diazines, which can serve as a proxy for the reactivity of chlorophthalazines. It is important to note that reaction conditions, such as solvent, temperature, and the nature of the nucleophile, will significantly influence the yield.

| Substrate | Nucleophile | Conditions | Yield (%) | Reference |

| 5-Chloro-3-(4-chlorophenyl)-[2][3][4]triazolo[4,3-a]pyrazine | Phenethylamine (3 equiv) | Toluene, silica, rt, 6h | 70 | [2] |

| 5-Chloro-3-(4-chlorophenyl)-[2][3][4]triazolo[4,3-a]pyrazine | Phenethylamine (10 equiv) | Neat, rt, 6h | 82 | [2] |

| 3,5-Dichloropyrazine (2-substituted with EDG) | Amine | Varies | Preferential attack at C-3 | [5] |

| 3,5-Dichloropyrazine (2-substituted with EWG) | Amine | Varies | Preferential attack at C-5 | [5] |

| 1,4-Dichlorophthalazine | Phthaloyl hydrazine | POCl₃, 110°C, 1h | 90.1 | [6] |

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group

Experimental Protocols

The following are detailed methodologies for key reactions involving the chloro groups of phthalazine rings.

General Procedure for Nucleophilic Substitution: Synthesis of 1-Amino-4-(2'-thienyl)phthalazine Derivatives

This protocol describes the reaction of a 1-chloro-4-substituted phthalazine with an amine.

Materials:

-

1-Chloro-4-(2'-thienyl)phthalazine (0.81 mmol)

-

Amine (e.g., morpholine, piperidine) (2.43 mmol)

-

Acetone (20 mL)

-

Water (0.017 mL)

-

Concentrated HCl (1 drop)

-

Dichloromethane

-

Aqueous Ammonia (2 M)

-

Chloroform

Procedure:

-

To a stirred solution of 1-chloro-4-(2'-thienyl)phthalazine in acetone, add the amine, water, and a drop of concentrated HCl.

-

Heat the mixture at reflux for 3-15 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter to separate the phthalazine chlorohydrate, affording a pale brown solution.

-

Evaporate the organic solution under reduced pressure to obtain a crude solid.

-

Dissolve the solid in dichloromethane and basify the solution with 2 M aqueous ammonia.

-

Extract the aqueous layer with chloroform (3 x 30 mL).

-

Wash the combined organic layers with water (3 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Adapted from Manuela M. Raposo et al.[2]

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halo-aromatic ring, which can be adapted for chlorophthalazines.

Materials:

-

Chlorophthalazine (1 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

PdCl₂(dppf) (0.1 equiv.)

-

2 M Na₂CO₃ solution (10 mL)

-

Toluene/Dioxane (4:1, 10 mL)

-

Celite

Procedure:

-

In a reaction vessel, combine the chlorophthalazine, arylboronic acid, PdCl₂(dppf), and the toluene/dioxane solvent mixture.

-

Add the 2 M Na₂CO₃ solution.

-

Degas the mixture and stir for 4 hours at 85°C under a nitrogen atmosphere.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite.

-

Separate the organic layer and concentrate it under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the desired product.[3]

Applications in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway

Many phthalazine derivatives synthesized from chlorophthalazine precursors have shown significant potential as anticancer agents by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability – all crucial for angiogenesis. Inhibiting this pathway is a key strategy in cancer therapy.

Experimental Workflow for Kinase Inhibitor Discovery

The development of novel phthalazine-based kinase inhibitors from chlorophthalazine precursors generally follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion

The chloro groups on phthalazine rings are highly reactive and serve as excellent handles for the introduction of a wide range of functional groups. Through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a diverse library of phthalazine derivatives can be synthesized. This versatility has been effectively leveraged in the field of drug discovery, leading to the development of potent kinase inhibitors, particularly targeting the VEGFR-2 signaling pathway. The methodologies and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of chlorophthalazines and to design and synthesize novel therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Item - Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2âSubstituted 3,5-Dichloropyrazines - figshare - Figshare [figshare.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 1,4-Dichloro-6,7-dimethoxyphthalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 1,4-Dichloro-6,7-dimethoxyphthalazine as the electrophilic substrate. The 6,7-dimethoxyphthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer and anticonvulsant agents.[1][2][3][4] This protocol outlines methods for both selective mono-arylation and di-arylation, yielding versatile intermediates for drug discovery and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[5][6] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5]

The 1,4-disubstituted 6,7-dimethoxyphthalazine core is a key pharmacophore found in a variety of biologically active molecules.[1][2][3][4][7][8] The ability to functionalize the 1 and 4 positions of the phthalazine ring through Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents. This protocol provides a general framework for the synthesis of 1-aryl-4-chloro-6,7-dimethoxyphthalazines and 1,4-diaryl-6,7-dimethoxyphthalazines.

Experimental Protocols

Materials and Equipment

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate tribasic (K₃PO₄))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Tetrahydrofuran (THF))

-

Degassed water

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and hotplate or microwave reactor

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

General Procedure for Mono-Suzuki Coupling

This protocol is designed for the selective mono-arylation of this compound.

-

To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (0.02-0.05 equiv.) to the flask under a positive flow of inert gas.

-

Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the 1-aryl-4-chloro-6,7-dimethoxyphthalazine.

General Procedure for Di-Suzuki Coupling

This protocol is for the di-arylation of this compound.

-

To a Schlenk flask or microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), and the base (4.0-6.0 equiv.).

-

Evacuate and backfill the flask/vial with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (0.05-0.10 equiv.) under a positive flow of inert gas.

-

Add the anhydrous solvent and degassed water.

-

Heat the reaction mixture to a higher temperature (typically 100-150 °C), potentially using microwave irradiation, until the mono-arylated intermediate and starting material are consumed.

-

Follow the workup and purification steps as described in the mono-coupling protocol to isolate the 1,4-diaryl-6,7-dimethoxyphthalazine.

Data Presentation

The following tables provide representative, albeit hypothetical, quantitative data for typical mono- and di-Suzuki coupling reactions based on conditions reported for analogous dichloro-heterocycles.[6] Actual results may vary depending on the specific arylboronic acid used.

Table 1: Representative Conditions for Mono-Arylation

| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |

| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 10 | 82 |

| 3 | 3-Fluorophenylboronic acid (1.5) | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | 16 | 68 |

Table 2: Representative Conditions for Di-Arylation

| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | K₂CO₃ (4.0) | Dioxane/H₂O (4:1) | 120 | 24 | 65 |

| 2 | 4-Methoxyphenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | K₃PO₄ (4.0) | Toluene/H₂O (5:1) | 130 (µW) | 2 | 78 |

| 3 | 3-Fluorophenylboronic acid (3.0) | PdCl₂(dppf) (5) | Cs₂CO₃ (5.0) | THF/H₂O (4:1) | 110 | 36 | 55 |

Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Potential mechanism of action for 6,7-dimethoxyphthalazine derivatives as kinase inhibitors.

References

- 1. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of Novel VEGFR-2 Inhibitors from 1,4-Dichloro-6,7-dimethoxyphthalazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, commencing from the versatile starting material, 1,4-dichloro-6,7-dimethoxyphthalazine. The following sections detail the rationale, experimental procedures, and biological evaluation of novel phthalazine-based compounds as potential anti-angiogenic agents for cancer therapy.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels.[1][2] In cancer, pathological angiogenesis is a hallmark, supplying tumors with essential nutrients and oxygen, thereby facilitating their growth and metastasis.[3] Consequently, the inhibition of VEGFR-2 signaling is a validated and effective strategy in oncology. Phthalazine derivatives have emerged as a promising class of heterocyclic compounds demonstrating significant VEGFR-2 inhibitory activity.[4][5] This document outlines the synthesis and evaluation of novel phthalazine-based VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2, a receptor tyrosine kinase, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2][6] This phosphorylation cascade initiates multiple downstream signaling pathways that collectively regulate endothelial cell proliferation, migration, survival, and permeability. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3][6][7]

References

- 1. musechem.com [musechem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. africaresearchconnects.com [africaresearchconnects.com]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Dichlorophthalazines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of dichlorophthalazines, valuable intermediates in the synthesis of diverse heterocyclic compounds for pharmaceutical and materials science applications. The following sections detail the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into reaction conditions, substrate scope, and experimental procedures.

Suzuki-Miyaura Coupling of 1,4-Dichlorophthalazine

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of 1,4-dichlorophthalazine, it allows for the selective introduction of aryl or heteroaryl substituents, paving the way for the synthesis of a wide range of functionalized phthalazine derivatives.

A common strategy involves a sequential approach where an initial nucleophilic substitution of one chlorine atom is followed by a Suzuki-Miyaura coupling of the remaining chloro group. This allows for the controlled synthesis of dissymmetrically substituted phthalazines.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 16 | 78 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 90 | 24 | 88 |

Experimental Protocol: Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines

This protocol is adapted from the synthesis of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, which involves an initial SNAr reaction followed by a Suzuki coupling.[1]

Step 1: Monosubstitution with N-Methylpiperazine

-

To a solution of 1,4-dichlorophthalazine (1.0 eq) in a suitable solvent such as acetonitrile, add N-methylpiperazine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 1-chloro-4-(4-methylpiperazin-1-yl)phthalazine.

Step 2: Suzuki-Miyaura Coupling

-

In a flame-dried Schlenk flask, combine 1-chloro-4-(4-methylpiperazin-1-yl)phthalazine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1).

-

Heat the reaction mixture to 80 °C and stir for 12 hours or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired 4-aryl-1-(4-methylpiperazin-1-yl)phthalazine.

Sonogashira Coupling of Dichlorophthalazines

The Sonogashira coupling enables the introduction of alkyne moieties onto the phthalazine core, providing access to compounds with potential applications in materials science and as precursors for more complex heterocyclic systems. Similar to the Suzuki coupling, a stepwise approach is often employed to achieve selective functionalization.

Quantitative Data for Sonogashira Coupling

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 82 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | Toluene | 80 | 12 | 88 |

| 3 | 1-Hexyne | Pd₂(dba)₃ | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 (Copper-free) |

| 4 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 70 | 8 | 90 |

Experimental Protocol: Mono-Sonogashira Coupling of a Monochloro-Phthalazine Intermediate

This generalized protocol is based on standard Sonogashira reaction conditions and can be adapted for a monochloro-phthalazine substrate.[2][3]

-

To a solution of the monochloro-phthalazine derivative (1.0 eq) in a degassed solvent such as THF, add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Add a suitable base, such as triethylamine (2.0 eq).

-

Stir the reaction mixture under an inert atmosphere at 60 °C for 6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired alkynyl-substituted phthalazine.

Buchwald-Hartwig Amination of Dichlorophthalazines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines onto the phthalazine scaffold. This reaction is crucial for the synthesis of compounds with potential biological activity.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 89 |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85 |

| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 24 | 80 |

| 4 | n-Butylamine | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 80 | 16 | 91 |

Experimental Protocol: Mono-Amination of a Monochloro-Phthalazine Intermediate

This generalized protocol is based on established Buchwald-Hartwig amination procedures and can be applied to a monochloro-phthalazine substrate.[4][5]

-

In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add the monochloro-phthalazine derivative (1.0 eq) and the amine (1.2 eq).

-

Add a dry, degassed solvent such as toluene.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired amino-substituted phthalazine.

References

Application Notes and Protocols: The Versatility of 1,4-Dichloro-6,7-dimethoxyphthalazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1,4-Dichloro-6,7-dimethoxyphthalazine as a key building block in the synthesis of novel therapeutic agents. While direct literature on this specific derivative is limited, its structural features suggest significant utility in developing compounds targeting a range of biological pathways implicated in diseases such as cancer and inflammatory disorders. The following sections detail potential applications, present quantitative data from structurally related phthalazine derivatives, and provide detailed experimental protocols for the synthesis of bioactive molecules.

Applications in Medicinal Chemistry

The phthalazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and investigational compounds.[1][2] The 1,4-dichloro substitution pattern of this compound offers a versatile platform for introducing diverse functionalities through nucleophilic substitution reactions, allowing for the exploration of vast chemical space and the optimization of structure-activity relationships (SAR).

Anticancer Agent Development:

Phthalazine derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and proliferation.[3][4][5] Key areas of investigation include:

-